molecular formula C15H16ClN5 B1684514 pp2 CAS No. 172889-27-9

pp2

Numéro de catalogue: B1684514
Numéro CAS: 172889-27-9
Poids moléculaire: 301.77 g/mol
Clé InChI: PBBRWFOVCUAONR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a été largement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber les kinases telles que Lck, Fyn et Hck avec une grande spécificité . PP2 a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine.

Méthodes De Préparation

PP2 est synthétisé par un processus chimique en plusieurs étapes. La voie de synthèse implique généralement la réaction de la 4-chlorobenzylamine avec l'isocyanure de tert-butyle pour former un intermédiaire, qui est ensuite cyclisé pour produire la structure de base pyrazolopyrimidine. Le produit final est obtenu par des processus de purification et de cristallisation . Les méthodes de production industrielle pour this compound impliquent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle, assurant un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

PP2 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Il est connu pour réagir avec les électrophiles et les nucléophiles dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases forts, ainsi que les solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent généralement des modifications de la structure de base pyrazolopyrimidine.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les kinases de la famille Src, qui sont des tyrosine kinases non réceptrices impliquées dans divers processus cellulaires. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des cibles en aval . Cette inhibition perturbe les principales voies de signalisation, ce qui entraîne une réduction de la prolifération, de la migration et de la survie cellulaires. Il a été démontré que this compound régresse la phospho-Src-Y416 et la phospho-EGFR-Y1173, qui sont essentielles à la croissance et à la survie des cellules cancéreuses .

Applications De Recherche Scientifique

PP2 ( Pyrazolopyrimidine compound) is a chemical substance widely utilized in scientific research for various applications, particularly as an inhibitor of Src-family kinases . However, recent research indicates that this compound is non-selective and inhibits many other kinases with similar affinities .

Scientific Research Applications of this compound

  • Cancer Research this compound has been frequently used in cancer research as a selective inhibitor for Src-family kinases .
    • Non-Small Cell Lung Cancer (NSCLC) this compound suppresses cell viability, migration, and invasion and promotes apoptosis in A549 cells (lung adenocarcinoma cells) by modulating the phosphoinositide 3-kinase/protein kinase B/B-cell lymphoma 2/caspase-3 signaling pathway . this compound inhibits the protein phosphorylation and activity of this signaling pathway .
    • Metastasis Suppression this compound can activate the E-cadherin-mediated cell adhesion system, which is associated with the suppression of metastasis in cancer cells . this compound enhances cell-cell adhesiveness and induces strong cell-cell contact in cancer cell cultures . Treatment with this compound markedly reduces the rate of liver metastasis in severe combined immunodeficient mice inoculated with cancer cells .
  • Renal Fibrosis Research this compound ameliorates renal fibrosis in diabetic mice by regulating the NF-κB/COX-2 pathway .
    • Glomerulosclerosis In db/db mice, this compound decreases the expression of COX-2, phosphorylated p65, and fibrotic proteins, which is accompanied by attenuated renal glomerulosclerosis .
    • Tubulointerstitial Fibrosis this compound decreases the expression of PPARγ and UCP2, accompanied by attenuated renal tubulointerstitial fibrosis and EMT in db/db mice .
  • Liver Injury Research this compound protects against keratin mutation-associated liver injury .
    • Hepatoprotection this compound protects from apoptotic cell death caused by K18 R90C mutation and reverses keratin filament disruption . The hepatoprotective effect of this compound associates with Ser/Thr keratin hypophosphorylation .
  • Spinal Cord Injury Research Long-term treatment with this compound after spinal cord injury increases locomotor activity . Blockade of SFK activation with this compound increases locomotor activity at 7, 14, 21, and 28 days post-injury .

Effects of this compound on Specific Kinases

This compound strongly inhibits the kinases Lck (IC~50~=4 nM), Fyn (5 nM), and Hck (5 nM) . It shows weaker inhibition of EGFR (480 nM) and practically no inhibition of ZAP-70 (100 μM) and JAK2 (50 μM) .

This compound in Cellular Processes

Mécanisme D'action

PP2 exerts its effects by selectively inhibiting Src-family kinases, which are non-receptor tyrosine kinases involved in various cellular processes. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, leading to reduced cell proliferation, migration, and survival. This compound has been shown to down-regulate phospho-Src-Y416 and phospho-EGFR-Y1173, which are critical for cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

PP2 est souvent comparé à d'autres inhibiteurs des kinases de la famille Src, tels que PP1 et PP3. Si PP1 et PP3 inhibent également les kinases de la famille Src, this compound est plus sélectif et puissant, ce qui en fait un choix préféré dans la recherche . D'autres composés similaires comprennent :

    PP1 : Un autre inhibiteur des kinases de la famille Src, mais moins sélectif que this compound.

    PP3 : Un composé de contrôle négatif avec des effets inhibiteurs minimes sur les kinases de la famille Src.

    Dasatinib : Un inhibiteur multi-kinases qui cible les kinases de la famille Src mais inhibe également d'autres kinases, ce qui le rend moins spécifique que this compound.

La forte sélectivité et la puissance de this compound en font un outil unique et précieux dans la recherche scientifique, en particulier dans les études impliquant les voies de signalisation des kinases et la biologie du cancer.

Activité Biologique

PP2 is a selective inhibitor of Src family kinases (SFKs), which are important regulators of various cellular processes, including growth, survival, and migration. Its biological activity has garnered attention in cancer research and neuroprotection. This article summarizes the findings on the biological activity of this compound, focusing on its effects in different cellular contexts, particularly in cancer and spinal cord injury models.

This compound exerts its effects primarily by inhibiting the activity of Src family kinases. This inhibition leads to alterations in several signaling pathways, notably the phosphoinositide 3-kinase (PI3K)/Akt pathway and the E-cadherin/catenin complex, which are crucial for cell survival and adhesion.

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound significantly reduces cell viability and induces apoptosis in various cancer cell lines, particularly lung adenocarcinoma A549 cells. Key findings include:

  • Cell Viability : An MTT assay revealed that this compound decreased the survival rate of A549 cells in a dose- and time-dependent manner. The concentrations tested ranged from 0 to 320 µM over 24, 36, and 48 hours .
  • Colony Formation : Colony formation assays showed a significant reduction in colony numbers with increasing concentrations of this compound. At 320 µM, the number of colonies formed was markedly lower compared to controls .
  • Apoptosis : Flow cytometry analysis indicated that higher concentrations of this compound increased the percentage of apoptotic cells, correlating with reduced viability .

Modulation of Signaling Pathways

This compound's mechanism involves modulation of key signaling pathways:

  • PI3K/Akt/Bcl-2/Caspase-3 Pathway : Western blot analyses revealed that this compound treatment led to decreased phosphorylation of PI3K and Akt, along with downregulation of Bcl-2 and upregulation of caspase-3, indicating a shift towards apoptosis .
  • E-cadherin/catenin Complex : In studies involving various cancer cells, this compound enhanced E-cadherin expression, promoting cell-cell adhesion and potentially reducing metastatic potential .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly following spinal cord injuries:

  • Locomotor Recovery : Long-term administration of this compound post-spinal cord injury improved locomotor activity as measured by standardized tests (Basso, Beattie, and Bresnahan test) at multiple time points (7 to 28 days post-injury) .
  • Tissue Preservation : Treated animals exhibited increased white matter preservation and serotonin fiber density without altering astrocytic responses or immune cell infiltration .

Case Studies

  • Lung Cancer Study :
    • Objective : To evaluate the effects of this compound on A549 lung cancer cells.
    • Findings : Significant reduction in cell viability and induction of apoptosis were observed with increasing doses of this compound. The study highlighted its potential as an anticancer agent targeting SFKs .
  • Spinal Cord Injury Model :
    • Objective : To assess the impact of this compound on recovery following spinal cord contusion.
    • Findings : Administration of this compound post-injury resulted in improved locomotor function and tissue preservation compared to controls, suggesting its therapeutic potential in neurotrauma .

Data Summary

Study FocusKey FindingsReference
Lung Cancer (A549 Cells)Decreased viability; induced apoptosis
Colony FormationReduced colony numbers with increasing this compound doses
E-cadherin ExpressionEnhanced cell adhesion; reduced metastasis
Spinal Cord InjuryImproved locomotion; preserved white matter

Propriétés

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBRWFOVCUAONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274447
Record name 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172889-27-9
Record name Src kinase inhibitor PP2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172889-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP 2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PP2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pp2
Reactant of Route 2
Reactant of Route 2
pp2
Reactant of Route 3
Reactant of Route 3
pp2
Reactant of Route 4
Reactant of Route 4
pp2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
pp2
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
pp2
Customer
Q & A

Q1: What is PP2 and what is its primary target?

A1: this compound, or 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases (SFKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with SFKs?

A2: While the exact binding mechanism of this compound to SFKs is not fully elucidated in the provided research, it is known to be a competitive inhibitor for the ATP binding site on these kinases. []

Q3: What are the downstream effects of SFK inhibition by this compound?

A3: this compound's inhibition of SFKs leads to a variety of downstream effects, including:

  • Reduced cell proliferation and increased apoptosis: [, , , , , , ]
  • Impaired cell migration and invasion: [, , , , , , ]
  • Restoration of E-cadherin/catenin cell adhesion system: []
  • Modulation of specific ion channels and currents, such as I(to) and I(f): [, , ]
  • Suppression of metalloproteinase activation and extracellular matrix remodeling: [, ]
  • Influence on signaling pathways like ERK, AKT/NF-κB, and RhoA/TGFβ1: [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN5, and its molecular weight is 315.8 g/mol. []

Q5: Is there any information on the spectroscopic data of this compound in the provided research?

A5: No, the provided research papers do not offer detailed information on the spectroscopic characteristics of this compound.

Q6: How does this compound impact cellular transformation and resistance to anti-cancer therapies?

A6: Research suggests that inhibiting autophagy with ATG5 knockout can lead to malignant cell transformation and resistance to this compound treatment. [, ]

Q7: What is the role of this compound in influencing cardiac pacemaker activity?

A7: Studies have shown that this compound can inhibit and prevent the stimulation of cardiac pacemaker activity by isoproterenol, potentially by influencing the HCN4 channel. [, ]

Q8: What are the limitations of using this compound in research or therapeutic contexts?

A8: While this compound is a valuable tool in research, some limitations include:

  • Off-target effects: Although considered selective for SFKs, this compound can inhibit other kinases at higher concentrations, potentially leading to off-target effects. []
  • Limited in vivo stability and bioavailability: This may necessitate higher doses or specific delivery strategies for therapeutic applications. []
  • Emergence of resistance: Similar to other kinase inhibitors, prolonged exposure to this compound might lead to the development of resistance mechanisms in certain cell types. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.